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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B15620964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of JNJ-
42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate 2 (mGlu2) receptor. The document summarizes key quantitative data, details

experimental methodologies, and provides visual representations of the compound's

mechanism of action and experimental workflows.

Core Efficacy Data in Rodent Models
JNJ-42153605 has demonstrated centrally mediated in vivo effects in rodent models sensitive

to mGlu2 receptor modulation. The primary findings are summarized below, indicating its

potential as a therapeutic agent for neuropsychiatric disorders.
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Signaling Pathway of JNJ-42153605
JNJ-42153605 functions as a positive allosteric modulator of the mGlu2 receptor. Unlike

orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site,

PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor

on its own but rather enhances the receptor's response to the endogenous agonist, glutamate.

This modulation leads to a greater intracellular signaling response for a given concentration of

glutamate, ultimately influencing downstream neuronal activity.
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Mechanism of JNJ-42153605 as an mGlu2 PAM.

Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below.

Sleep-Wake Electroencephalogram (sw-EEG) in Rats
This study evaluates the effect of JNJ-42153605 on sleep architecture in rats.

Animals:

Species: Rat

Strain: Sprague-Dawley

Sex: Male

Supplier: Commercial vendor
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Surgical Implantation of Electrodes:

Rats are anesthetized, and sterile surgical techniques are employed.

Stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG)

recording.

Wire electrodes are implanted into the nuchal muscles for electromyogram (EMG) recording.

The electrode assembly is secured to the skull with dental cement.

Animals are allowed a post-operative recovery period of at least one week.

Habituation and Recording:

Following recovery, rats are habituated to the recording chambers and tethered to the

recording apparatus.

Baseline sleep-wake patterns are recorded for at least 24 hours prior to drug administration.

Drug Administration and Data Collection:

JNJ-42153605 is formulated in an appropriate vehicle and administered orally (p.o.) at a

dose of 3 mg/kg.

EEG and EMG data are continuously recorded for a minimum of 4 hours post-dosing.

Sleep-wake states (wakefulness, non-REM sleep, and REM sleep) are scored in epochs

(e.g., 10-30 seconds) based on the EEG and EMG signals.
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Workflow for the rat sleep-wake EEG experiment.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
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This model assesses the potential antipsychotic-like activity of JNJ-42153605 by measuring its

ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine.

Animals:

Species: Mouse

Strain: (e.g., C57BL/6 or other standard strain)

Sex: Male

Supplier: Commercial vendor

Experimental Procedure:

Mice are individually placed in open-field activity chambers to allow for acclimation for a

defined period (e.g., 30-60 minutes).

JNJ-42153605 is formulated in a suitable vehicle and administered subcutaneously (s.c.) at

various doses to determine the ED₅₀.

Following a pre-treatment period (e.g., 30 minutes), mice are administered PCP (typically 1-5

mg/kg, s.c. or i.p.) to induce hyperlocomotion.

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration

(e.g., 60-90 minutes) immediately following PCP administration.

A vehicle control group (receiving vehicle instead of JNJ-42153605) and a PCP-only group

are included for comparison.

Data Analysis:

The total locomotor activity is quantified for each animal.

The dose-response relationship for JNJ-42153605 in reversing PCP-induced

hyperlocomotion is analyzed to calculate the ED₅₀ value.
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Workflow for the PCP-induced hyperlocomotion study.

Pharmacokinetic Profile
JNJ-42153605 is reported to have an acceptable pharmacokinetic profile in both rodent and

non-rodent species, which is a critical characteristic for a centrally acting therapeutic agent.[1]

This suggests adequate absorption, distribution, metabolism, and excretion properties that

allow for sufficient target engagement in the central nervous system following systemic

administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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